Melting Point as a Discriminator of Positional Isomer Identity and Purity
The melting point provides the only direct, publicly quantifiable physical property differentiator against the 1-carbaldehyde regioisomer. The 3-carbaldehyde has an experimentally reported melting point of 104–107 °C . In contrast, the 1-carbaldehyde isomer (CAS 251102-36-0) is described as a solid with no discrete melting point reported in technical datasheets, but often handled as a low-melting solid or oil at ambient temperatures . While this does not constitute a peer-reviewed head-to-head study, it provides a critical identity and purity check for procurement: a batch of 3-carbaldehyde melting significantly outside 104–107 °C may indicate regioisomeric contamination or degradation. This differentiation is crucial for laboratories requiring unambiguous identity confirmation via simple bench-top measurements.
| Evidence Dimension | Melting Point (Identity/Purity) |
|---|---|
| Target Compound Data | 104–107 °C |
| Comparator Or Baseline | Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS 251102-36-0): No sharp melting point reported; typically a low-melting solid. |
| Quantified Difference | Target exhibits a defined melting range; comparator lacks a discrete melting point in available datasheets. |
| Conditions | Vendor-specified physical property data; measurement method not specified. |
Why This Matters
A defined melting point enables rapid identity verification and preliminary purity assessment upon receipt, reducing reliance on costly spectroscopic methods.
